molecular formula C14H9Br2N B129259 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 209911-63-7

4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B129259
M. Wt: 351.04 g/mol
InChI Key: JFOGXCVQPLGLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a derivative of biphenyl carbonitrile, which is a class of compounds that have been extensively studied due to their interesting properties and potential applications. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a certain degree of rotation and affects the molecule's physical and chemical properties. The addition of a dibromomethyl group and a carbonitrile group to the biphenyl core can significantly alter these properties and provide unique reactivity patterns .

Synthesis Analysis

The synthesis of biphenyl derivatives can be achieved through various methods. For instance, biphenyl-4-carbonitrile can be synthesized from biphenyl-4-carboxamide using dehydrating agents such as thionyl chloride in different solvents like dimethylformamide (DMF) or dichloroethane. The reaction conditions, such as temperature and reaction time, play a crucial role in the yield of the desired product . Although the specific synthesis of 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile is not detailed in the provided papers, similar synthetic strategies could be employed, with additional steps for the introduction of the dibromomethyl group.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives has been studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure and vibrational modes of 4'-methylbiphenyl-2-carbonitrile have been analyzed using FT-IR, FT-Raman, and XRD, revealing the dihedral angle between the benzene rings and the presence of weak intermolecular interactions . These techniques could similarly be applied to analyze the molecular structure of 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, providing insights into its geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of biphenyl carbonitriles can be influenced by substituents on the biphenyl core. For instance, the electrochemical reduction of 4'-bromomethylbiphenyl-2-carbonitrile has been studied, showing the cleavage of the carbon-bromine bond and the formation of a radical anion as an intermediate . This suggests that the dibromomethyl group in 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile could undergo similar reductive cleavage, potentially leading to interesting radical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carbonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as carbonitrile can affect the molecule's dipole moment, polarizability, and hyperpolarizability, indicating potential applications in nonlinear optics . The addition of dibromomethyl groups would further modify these properties, possibly enhancing the molecule's reactivity and suitability for specific applications. The crystal packing, intermolecular interactions, and electronic properties such as HOMO and LUMO energies are also critical factors that determine the compound's behavior in solid-state and solution .

Scientific Research Applications

1. Plastic Scintillators Based on Polymethyl Methacrylate

Research by Salimgareeva and Kolesov (2005) discusses the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes. The study highlights the possibility of using certain brominated compounds as luminescent activators or wavelength shifters in the development of scintillators, suggesting a potential application area for brominated biphenyl compounds in enhancing the performance of these materials (Salimgareeva & Kolesov, 2005).

2. Synthesis of Brominated Biphenyls

Qiu et al. (2009) developed a practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline. This research highlights the importance of brominated biphenyls as intermediates in the synthesis of pharmaceuticals, indicating that compounds like "4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile" might also find applications in the synthesis of complex organic molecules (Qiu et al., 2009).

3. Brominated Flame Retardants

Zuiderveen et al. (2020) critically review the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the increasing application of NBFRs and calling for further research on their occurrence, environmental fate, and toxicity. This review suggests potential environmental applications and concerns related to brominated compounds, which may also apply to "4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile" as part of the broader family of brominated organic compounds (Zuiderveen et al., 2020).

4. Remediation of Polychlorinated Biphenyls (PCBs)

Jing et al. (2018) summarize the most frequent remediation solutions for polychlorinated biphenyls (PCBs) in contaminated soils and sediments, including phytoremediation, microbial degradation, and chemical dehalogenation. Given the structural similarities and environmental concerns related to both PCBs and brominated biphenyls, this review underscores the importance of developing effective remediation strategies for persistent organic pollutants, possibly including "4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile" (Jing et al., 2018).

Future Directions

The future directions of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” could involve its use in the synthesis of new pharmaceuticals or biologically active substances. Imidazole and benzimidazole rings, which are structurally similar to biphenyl, are widely explored and utilized by the pharmaceutical industry for drug discovery .

properties

IUPAC Name

2-[4-(dibromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOGXCVQPLGLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455217
Record name 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile

CAS RN

209911-63-7
Record name 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.